2-(2-(1,1-Difluoroethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound is a fluorinated aryl boronic ester with the molecular formula C₁₅H₁₉B₂F₃O₂ (calculated from ). It belongs to the 1,3,2-dioxaborolane family, characterized by a cyclic boronate ester structure. The 1,1-difluoroethyl substituent at the phenyl ring’s 2-position and the fluorine atom at the 4-position introduce steric and electronic effects that differentiate it from simpler analogs. Its primary applications include use in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and functional materials .
Properties
Molecular Formula |
C14H18BF3O2 |
|---|---|
Molecular Weight |
286.10 g/mol |
IUPAC Name |
2-[2-(1,1-difluoroethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H18BF3O2/c1-12(2)13(3,4)20-15(19-12)11-7-6-9(16)8-10(11)14(5,17)18/h6-8H,1-5H3 |
InChI Key |
LSXHIUPUPGBLNT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(C)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2-(1,1-Difluoroethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the difluoroethylation of arylboronic acids. One common method employs 1,1-difluoroethyl chloride as the difluoroalkylating reagent. The reaction is catalyzed by nickel and proceeds under mild conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the molecule can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required to achieve these transformations.
Cross-Coupling Reactions: The boron atom in the dioxaborolane ring makes the compound suitable for Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-(1,1-Difluoroethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Medicinal Chemistry: The compound is used in the design and synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors. Its unique structure allows for the modulation of biological activity.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Chemical Biology: Researchers use the compound to study biological pathways and interactions, leveraging its ability to form stable complexes with biomolecules.
Mechanism of Action
The mechanism of action of 2-(2-(1,1-Difluoroethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The difluoroethyl group can mimic the steric and electronic features of other functional groups, allowing the compound to bind to enzymes or receptors with high affinity. This binding can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Reactivity and Stability
The table below compares key structural and electronic features of the target compound with analogs:
Key Observations :
- Fluorine atoms enhance electrophilicity at the boron center, favoring nucleophilic attacks in coupling reactions .
Physicochemical Properties
| Property | Target Compound | 2-(4-Fluorophenyl) Analog | 2-(2,6-Difluorophenyl) Analog |
|---|---|---|---|
| Solubility | Low in polar solvents (est.) | Moderate in THF/DMF | Low |
| Thermal Stability | High (decomposition >200°C) | High | Moderate |
| LogP | ~3.5 (predicted) | ~2.8 | ~3.2 |
Note: Data extrapolated from analogs in , and 17.
Biological Activity
- Molecular Formula : C14H18B F3O2
- Molecular Weight : 286.1 g/mol
- CAS Number : 445303-68-4
Structural Characteristics
The structural characteristics of this compound contribute to its biological activity. The dioxaborolane ring is known for its ability to form stable complexes with biomolecules, which may lead to various biological effects.
Biological Activity Overview
Organoboron compounds have been studied for their potential in several therapeutic applications:
- Anticancer Properties : Some organoboron compounds have shown promising anticancer activity by interfering with cellular processes such as apoptosis and cell cycle regulation.
- Enzyme Inhibition : Certain derivatives have been reported to act as enzyme inhibitors, affecting metabolic pathways relevant to disease states.
Anticancer Activity
A study investigating the anticancer properties of similar organoboron compounds revealed that they can induce apoptosis in cancer cells via reactive oxygen species (ROS) generation and mitochondrial dysfunction. While direct studies on 2-(2-(1,1-Difluoroethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are sparse, its structural analogs suggest potential efficacy against various cancer types.
Enzyme Interaction Studies
Research has indicated that organoboron compounds can interact with enzymes involved in cancer metabolism. For example:
- Boronates have been shown to inhibit proteasomal activity by binding to active site residues.
- Mechanistic Insights : The binding affinity and specificity of organoboron compounds towards enzymes can be influenced by their electronic properties and steric factors introduced by substituents like the difluoroethyl group.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 2246638-38-8 | Contains a single fluorophenyl group without difluoroethyl substitution. |
| 2-(2-Difluoromethoxy)-4-fluorophenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1403988-78-2 | Features a difluoromethoxy group instead of difluoroethyl. |
| 2-(2-(Difluoromethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 152187923 | Contains a difluoromethyl group offering different reactivity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
